Hydroxychloroquine-d4 (sulfate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

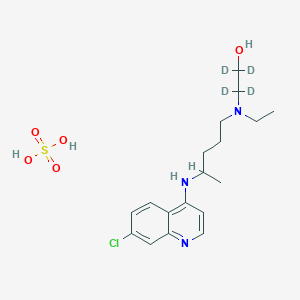

Hydroxychloroquine-d4 (sulfate) est une forme deutérée du sulfate d'hydroxychloroquine, où quatre atomes d'hydrogène sont remplacés par du deutérium. Ce composé est principalement utilisé comme standard interne pour la quantification de l'hydroxychloroquine dans diverses méthodes analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS). L'hydroxychloroquine elle-même est une aminoquinoléine possédant des activités antipaludiques, anti-inflammatoires et antivirales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation d'hydroxychloroquine-d4 (sulfate) implique la deutération de l'hydroxychloroquine par une série de réactions chimiques. Le processus commence généralement par la condensation de la 4,7-dichloroquinoléine avec une chaîne latérale d'hydroxychloroquine sous l'action d'un catalyseur pour obtenir de l'hydroxychloroquine. Ceci est suivi par la réaction de l'hydroxychloroquine avec de l'oxyde de deutérium pour remplacer les atomes d'hydrogène par du deutérium. Finalement, l'hydroxychloroquine deutérée est mise en réaction avec de l'acide sulfurique pour former l'hydroxychloroquine-d4 (sulfate) .

Méthodes de production industrielle : Les méthodes de production industrielle de l'hydroxychloroquine-d4 (sulfate) sont similaires à celles utilisées pour le sulfate d'hydroxychloroquine, avec des étapes supplémentaires pour la deutération. Le processus implique une synthèse à grande échelle utilisant des réactifs de haute pureté et des conditions de réaction contrôlées pour garantir l'incorporation d'atomes de deutérium. Le produit final est purifié par cristallisation et d'autres techniques de séparation pour obtenir la pureté et le marquage isotopique souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L'hydroxychloroquine-d4 (sulfate) subit diverses réactions chimiques, notamment :

Oxydation : L'hydroxychloroquine peut être oxydée pour former des dérivés de la quinone.

Réduction : Les réactions de réduction peuvent convertir l'hydroxychloroquine en ses dérivés aminés correspondants.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de la partie chloroquinoléine.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés en conditions basiques.

Principaux produits :

Oxydation : Dérivés de la quinone.

Réduction : Dérivés aminés.

Substitution : Dérivés de la quinoléine substitués

Applications De Recherche Scientifique

Pharmacokinetics and Bioequivalence Studies

Pharmacokinetic studies are essential for understanding how hydroxychloroquine-d4 behaves in the body. A study evaluated the pharmacokinetics of hydroxychloroquine sulfate, demonstrating that it is rapidly absorbed with a prolonged half-life, making it suitable for chronic conditions. The bioequivalence of different formulations was assessed using parameters such as maximum concentration (Cmax) and area under the curve (AUC), indicating that formulations can be interchangeable under certain conditions .

Therapeutic Applications

Hydroxychloroquine-d4 has several therapeutic applications:

- Rheumatic Diseases : It is primarily used in managing systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects. Studies have shown that it can stabilize conditions in lupus patients and reduce flare-ups .

- Antimalarial Activity : Despite resistance issues in some regions, hydroxychloroquine remains effective against certain malaria strains, particularly when used as part of combination therapies .

- COVID-19 Research : During the COVID-19 pandemic, hydroxychloroquine gained attention for its potential antiviral properties. Research indicated that it could suppress viral replication in cell cultures, although clinical efficacy remains debated .

Cancer Treatment Potential

Recent studies indicate that hydroxychloroquine can disrupt autophagy—a process that cancer cells exploit to survive under stress—thus sensitizing them to chemotherapy and radiation therapy . This property has sparked interest in using hydroxychloroquine-d4 as an adjunct treatment in various cancers.

Analytical Methods for Hydroxychloroquine-d4

To accurately measure hydroxychloroquine-d4 in biological samples, advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. These methods allow for sensitive quantification of the drug and its metabolites, facilitating pharmacokinetic studies in animal models .

Case Studies and Research Findings

Several case studies highlight the applications of hydroxychloroquine-d4:

- Lupus Management : A longitudinal study showed that patients on hydroxychloroquine had a significantly lower incidence of severe flares compared to those not receiving the drug. This supports its role as a cornerstone therapy in systemic lupus erythematosus management .

- Cancer Sensitization : In vitro studies demonstrated that combining hydroxychloroquine with standard chemotherapy drugs improved tumor cell death rates compared to chemotherapy alone, suggesting its potential utility in enhancing treatment efficacy .

- COVID-19 Trials : Clinical trials assessing hydroxychloroquine's effectiveness against COVID-19 yielded mixed results; however, ongoing research continues to explore its mechanisms and potential roles in treatment protocols .

Mécanisme D'action

Hydroxychloroquine-d4 (sulfate) exerts its effects through several mechanisms:

Interference in the Endocytic Pathway: It interferes with the endocytic pathway, affecting the intracellular trafficking of pathogens.

Blockade of Sialic Acid Receptors: It blocks sialic acid receptors, preventing the entry of viruses into host cells.

Restriction of pH-Mediated Spike Protein Cleavage: It restricts the pH-mediated cleavage of spike proteins at the angiotensin-converting enzyme 2 (ACE2) binding site.

Prevention of Cytokine Storm: It prevents the cytokine storm by inhibiting the production and release of cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha

Comparaison Avec Des Composés Similaires

Chloroquine: A closely related compound with similar antimalarial and antiviral properties.

Quinine: Another aminoquinoline used for the treatment of malaria.

Mefloquine: A synthetic derivative of quinine with antimalarial activity.

Uniqueness: Hydroxychloroquine-d4 (sulfate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This isotopic labeling also helps in studying the pharmacokinetics and metabolism of hydroxychloroquine without interference from endogenous compounds .

Activité Biologique

Hydroxychloroquine-d4 (sulfate) is a deuterium-labeled derivative of hydroxychloroquine (HCQ), a well-known antimalarial and immunomodulatory agent. This compound has garnered attention due to its potential applications in various diseases, including malaria, autoimmune disorders, and viral infections. This article delves into the biological activity of Hydroxychloroquine-d4 (sulfate), highlighting its mechanisms of action, pharmacokinetics, and clinical implications.

- Molecular Formula : C18H24D4ClN3O5S

- Molecular Weight : 437.97 g/mol

- CAS Number : 1854126-45-6

Hydroxychloroquine-d4 (sulfate) exhibits several biological activities through diverse mechanisms:

- Antimalarial Activity :

- Immunomodulation :

- Antiviral Effects :

- Autophagy Disruption :

Pharmacokinetics

Pharmacokinetic studies have indicated that Hydroxychloroquine-d4 (sulfate) has a complex distribution profile:

- Bioavailability : The bioavailability of hydroxychloroquine ranges from 78% to nearly 100%, influenced by factors such as formulation and patient characteristics .

- Volume of Distribution (Vd) : Large Vd values (up to 800 L/kg) suggest extensive tissue distribution, particularly in erythrocytes where concentrations are significantly higher than in plasma .

Malaria Treatment

A study highlighted the effectiveness of hydroxychloroquine in treating chloroquine-sensitive strains of Plasmodium falciparum. Patients treated with HCQ showed significant reductions in parasitemia compared to controls, demonstrating its continued relevance in malaria management.

Autoimmune Disorders

In patients with systemic lupus erythematosus (SLE), hydroxychloroquine has been associated with reduced disease flares and improved long-term outcomes. A meta-analysis revealed that HCQ therapy significantly lowers the risk of severe flares in SLE patients .

Cancer Therapy

Research indicates that hydroxychloroquine can enhance the efficacy of chemotherapeutic agents by disrupting autophagy pathways in cancer cells. A clinical trial demonstrated that patients receiving HCQ alongside standard chemotherapy had improved responses compared to those receiving chemotherapy alone .

Summary Table of Biological Activities

| Activity Type | Mechanism | Clinical Implications |

|---|---|---|

| Antimalarial | Alkalinization of lysosomes | Effective against malaria |

| Immunomodulatory | Inhibition of TLR7/9 signaling | Treatment for autoimmune diseases |

| Antiviral | Interference with viral replication | Potential use against SARS-CoV-2 |

| Cancer Sensitization | Disruption of autophagy | Enhances efficacy of chemotherapy |

Propriétés

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]-1,1,2,2-tetradeuterioethanol;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i11D2,12D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-ZYMFQSNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.